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molecular formula C11H13BrO4 B1621661 2-Bromo-1-(3,4,5-trimethoxyphenyl)ethanone CAS No. 51490-01-8

2-Bromo-1-(3,4,5-trimethoxyphenyl)ethanone

Cat. No. B1621661
M. Wt: 289.12 g/mol
InChI Key: CIYTXNZZTOVXKY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05502187

Procedure details

A mixture of 3.0 g of 3,4,5-trimethoxyacetophenone in 70 ml of dimethyl ether and 30 ml of chloroform is cooled to 0° and then treated with a mixture containing 0.73 ml of bromine in 15 ml of chloroform in a dropwise manner. The reaction mixture is allowed to warm to 20°- 25° and stirred for 1 hr. The reaction mixture is partitioned between chloroform and water. The organic layer is separated, washed with dilute sodium bicarbonate, washed with saline, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product (4.31 g) is recrystallized from ethanol/water. The solid is isolated and dried (18 hours, 0.01 mm, 40°) to give the title compound, mp 61°-62°; IR (mineral oil) 3010, 2995, 2952, 2926, 2868, 2855, 1695, 1687, 1586, 1505, 1466, 1455, 1428, 1417, 1389, 1335, 1255, 1229, 1190, 1151, 1128, 1004, 820, 636, and 602 cm-1 ; NMR (CDCl3, TMS) 7.24, 4.43 and 3.93δ; CMR (CDCl3) 190.2, 153.1, 149.9, 143.3, 128.9, 106.5, 60.9, 56.3 and 30.4δ; MS (m/z) M+ =288, other ions at m/z 259, 228, 195, 181, 167, 152, 137, 122, 109, 77, 66 and 53.
Quantity
3 g
Type
reactant
Reaction Step One
Quantity
70 mL
Type
solvent
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
0.73 mL
Type
reactant
Reaction Step Two
Quantity
15 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]([C:4]1[CH:9]=[C:8]([O:10][CH3:11])[C:7]([O:12][CH3:13])=[C:6]([O:14][CH3:15])[CH:5]=1)=[O:3].[Br:16]Br>COC.C(Cl)(Cl)Cl>[Br:16][CH2:1][C:2]([C:4]1[CH:5]=[C:6]([O:14][CH3:15])[C:7]([O:12][CH3:13])=[C:8]([O:10][CH3:11])[CH:9]=1)=[O:3]

Inputs

Step One
Name
Quantity
3 g
Type
reactant
Smiles
CC(=O)C1=CC(=C(C(=C1)OC)OC)OC
Name
Quantity
70 mL
Type
solvent
Smiles
COC
Name
Quantity
30 mL
Type
solvent
Smiles
C(Cl)(Cl)Cl
Step Two
Name
Quantity
0.73 mL
Type
reactant
Smiles
BrBr
Name
Quantity
15 mL
Type
solvent
Smiles
C(Cl)(Cl)Cl

Conditions

Stirring
Type
CUSTOM
Details
stirred for 1 hr
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
is cooled to 0°
ADDITION
Type
ADDITION
Details
treated with a mixture
TEMPERATURE
Type
TEMPERATURE
Details
to warm to 20°- 25°
CUSTOM
Type
CUSTOM
Details
The reaction mixture is partitioned between chloroform and water
CUSTOM
Type
CUSTOM
Details
The organic layer is separated
WASH
Type
WASH
Details
washed with dilute sodium bicarbonate
WASH
Type
WASH
Details
washed with saline
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous sodium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
The crude product (4.31 g) is recrystallized from ethanol/water
CUSTOM
Type
CUSTOM
Details
The solid is isolated
CUSTOM
Type
CUSTOM
Details
dried (18 hours, 0.01 mm, 40°)
Duration
18 h

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
BrCC(=O)C1=CC(=C(C(=C1)OC)OC)OC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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